molecular formula C9H8ClF B2672611 1-(3-Chloro-1-propenyl)-4-fluorobenzene CAS No. 27064-92-2

1-(3-Chloro-1-propenyl)-4-fluorobenzene

Cat. No.: B2672611
CAS No.: 27064-92-2
M. Wt: 170.61
InChI Key: AVLSENGQODSCBK-OWOJBTEDSA-N
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Description

1-(3-Chloro-1-propenyl)-4-fluorobenzene is an organic compound with the molecular formula C9H8ClF It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 3-chloro-1-propenyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-1-propenyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-1-propenyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the propenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction Reactions: Reduction of the double bond in the propenyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as m-CPBA or potassium permanganate in solvents like dichloromethane or water.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst under mild pressure and temperature conditions.

Major Products

    Substitution: Formation of substituted derivatives such as 1-(3-azido-1-propenyl)-4-fluorobenzene.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of 1-(3-chloropropyl)-4-fluorobenzene.

Scientific Research Applications

1-(3-Chloro-1-propenyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1-propenyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-1-propenyl)-benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    1-(3-Bromo-1-propenyl)-4-fluorobenzene:

    1-(3-Chloro-1-propenyl)-4-chlorobenzene: Presence of an additional chlorine atom affects the compound’s chemical behavior.

Uniqueness

1-(3-Chloro-1-propenyl)-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-[(E)-3-chloroprop-1-enyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLSENGQODSCBK-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

273.6 g (1.798 mol) of 1-(4-fluorophenyl)allyl alcohol were dissolved with stirring in 2,000 ml of methylene chloride. Subsequently, 101.0 g (2,770 mol) of hydrogen chloride were passed in over the course of 3 h, during which the temperature rose to 37° C. The mixture was then stirred for 1 h. After washing with 600 ml of ice-cold water and a mixture of 150 ml of saturated brine and 150 ml of water, the organic phase was dried over sodium sulfate and concentrated. 294.6 g (98%) of a brown oil were obtained.
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98%

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